4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one
Description
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one is a cyclohexanone derivative functionalized with two 2-hydroxyethoxy groups at the 4,4-positions. Cyclohexanone derivatives are widely studied for their roles in organic synthesis, catalysis, and material science, particularly in the development of fluorescent sensors, pharmaceuticals, and polymers .
Properties
CAS No. |
90603-99-9 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4,4-bis(2-hydroxyethoxy)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O5/c11-5-7-14-10(15-8-6-12)3-1-9(13)2-4-10/h11-12H,1-8H2 |
InChI Key |
MTEFXTBRXFORQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(OCCO)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions, such as temperature, pH, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways The hydroxyethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity
Comparison with Similar Compounds
Comparison with Structural Analogues
Bis(benzylidene)cyclohexanones
- Example: 2,6-Bis((E)-4-chlorobenzylidene)cyclohexan-1-one (CAS 6275-32-7) Synthesis: Base-catalyzed aldol condensation of 4-chlorobenzaldehyde and cyclohexanone yields this compound with 74% efficiency . Applications: Used as fluorescent sensors for metal ions (e.g., Ni²⁺) due to conjugated π-systems formed by benzylidene groups . Contrast: Unlike 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one, benzylidene substituents enhance electron delocalization but reduce hydrophilicity .
Hydroxy-Substituted Analogues
- Example: 1,1-Bis(4-hydroxyphenyl)cyclohexane (CAS 843-55-0) Properties: Exhibits phenolic hydroxyl groups, enabling hydrogen bonding and applications in polymer crosslinking. Contrast: The hydroxyethoxy groups in this compound may improve solubility in polar solvents compared to phenolic analogues .
Physicochemical and Toxicological Comparisons
Table 1: Key Properties of Cyclohexanone Derivatives
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